![molecular formula C7H7BN2O2S B12079814 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- CAS No. 2225175-40-4](/img/structure/B12079814.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- is a compound that features a boronic acid group attached to a thienyl ring, which is further substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- typically involves the formation of the imidazole and thienyl rings followed by the introduction of the boronic acid group. One common method involves the reaction of 4-bromo-2-thienylboronic acid with 1H-imidazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with the reaction mixture being heated to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole and thienyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazole or thienyl rings .
Scientific Research Applications
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, sensors, and catalysts.
Mechanism of Action
The mechanism of action of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-5-boronic acid
- 1H-Benzimidazol-4-ylboronic acid
- 1H-Imidazol-4-ylboronic acid
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- is unique due to the presence of both the imidazole and thienyl rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
CAS No. |
2225175-40-4 |
|---|---|
Molecular Formula |
C7H7BN2O2S |
Molecular Weight |
194.02 g/mol |
IUPAC Name |
(4-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H |
InChI Key |
MUSUKBJFPJASNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



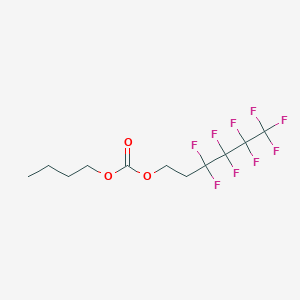
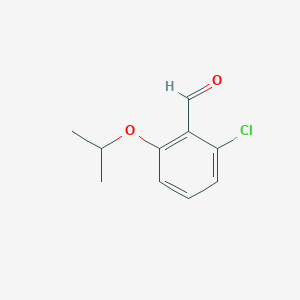
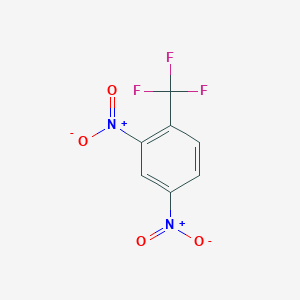
![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)

![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)
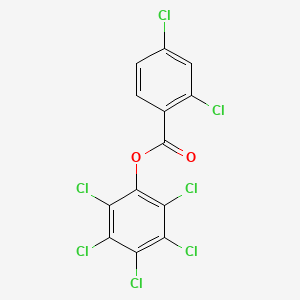



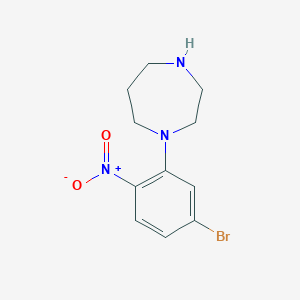
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)

